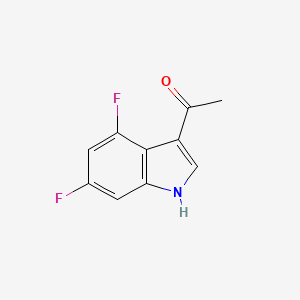
3-Acetyl-4,6-difluoroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4,6-difluoroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6-difluoroindole can be achieved through various methods. One efficient method involves the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions . This method provides a high-yielding and scalable procedure for the preparation of 3-acylindoles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron trifluoride etherate as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
3-Acetyl-4,6-difluoroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
科学研究应用
3-Acetyl-4,6-difluoroindole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-acetyl-4,6-difluoroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
3-Acetylindole: Similar in structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
4,6-Difluoroindole:
Uniqueness
3-Acetyl-4,6-difluoroindole is unique due to the presence of both acetyl and difluoro groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
生物活性
3-Acetyl-4,6-difluoroindole is a fluorinated indole derivative that has garnered interest for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Antiviral Activity
Research has shown that indole derivatives, including those with fluorine substitutions, exhibit antiviral properties. For instance, compounds similar to this compound have demonstrated significant anti-HCV (Hepatitis C Virus) activity. The mechanism often involves the modulation of pro-inflammatory and antiviral cytokine genes, contributing to their efficacy against viral infections .
Antimicrobial Activity
Indole derivatives have also been reported to possess antibacterial properties. In particular, fluoro-substituted indoles have shown enhanced activity against various bacterial strains. A study indicated that certain indole derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.32 μM against Mycobacterium tuberculosis (M. tb), suggesting a potential for treating resistant strains .
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been evaluated in various cell lines. Notably, the selectivity index (SI) is crucial for determining the safety profile of such compounds. For example, related compounds have shown high selectivity towards bacterial cells over mammalian cells, indicating a favorable therapeutic window .
Case Studies
- HCV Inhibition : A derivative similar to this compound was tested in vitro against HCV with an effective concentration (EC50) of 1.1 μM and a cytotoxic concentration (CC50) of 61.6 μM, yielding a selectivity index of approximately 56.9 .
- Antitubercular Activity : Another study highlighted that fluoroindole derivatives exhibited potent antitubercular activity with MIC values as low as 0.32 μM against M. tb while maintaining low cytotoxicity towards human cells (IC50 = 40.9 μM) .
Data Table: Biological Activity Summary
| Activity | Tested Compound | EC50/IC50 | Selectivity Index | Remarks |
|---|---|---|---|---|
| Anti-HCV | Indole derivative | EC50 = 1.1 μM | SI = 56.9 | High efficacy with low cytotoxicity |
| Antitubercular | Fluoroindole derivative | MIC = 0.32 μM | SI = 128 | Selective against M. tb |
| Antibacterial | Indole derivatives | Varies | Varies | Broad-spectrum activity observed |
Mechanistic Insights
The mechanism of action for these compounds often involves interaction with specific biological targets within pathogens or cancer cells. For instance, the incorporation of fluorine atoms can enhance lipophilicity and alter binding affinities to target proteins, which is critical for their biological efficacy .
属性
分子式 |
C10H7F2NO |
|---|---|
分子量 |
195.16 g/mol |
IUPAC 名称 |
1-(4,6-difluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7F2NO/c1-5(14)7-4-13-9-3-6(11)2-8(12)10(7)9/h2-4,13H,1H3 |
InChI 键 |
REWLKCNOHOKDKV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















